molecular formula C23H16BrN3O5 B2692756 (Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522655-95-4

(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2692756
CAS No.: 522655-95-4
M. Wt: 494.301
InChI Key: RSZIQTDRWAYDSO-UHFFFAOYSA-N
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Description

(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a complex enamide derivative featuring a Z-configuration double bond, a cyano group, and multiple aromatic substituents. The compound’s structure includes a 4-bromophenylmethoxy group at the para position of one phenyl ring and a 2-hydroxy-4-nitrophenylamide moiety.

Properties

IUPAC Name

(Z)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O5/c24-18-5-1-16(2-6-18)14-32-20-8-3-15(4-9-20)11-17(13-25)23(29)26-21-10-7-19(27(30)31)12-22(21)28/h1-12,28H,14H2,(H,26,29)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZIQTDRWAYDSO-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide, also referred to as compound 1, is a synthetic organic compound notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C25H20BrN3O5
  • Molecular Weight : 522.3 g/mol
  • CAS Number : 380478-10-4

Mechanisms of Biological Activity

The biological activities of compound 1 can be attributed to its structural features, particularly the presence of the bromophenyl and nitrophenyl moieties, which enhance its interaction with biological targets.

  • Anticancer Activity :
    • Compound 1 has demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of the mitochondrial pathway. Studies have shown that it can inhibit cell proliferation in breast cancer cell lines, suggesting potential as an anticancer agent .
  • Antimicrobial Properties :
    • Preliminary studies indicate that compound 1 exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes and interference with metabolic pathways .
  • Anti-inflammatory Effects :
    • Compound 1 has been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study conducted on MCF-7 breast cancer cells revealed that treatment with compound 1 resulted in a dose-dependent decrease in cell viability. The study utilized flow cytometry to assess apoptosis rates, which indicated an increase in early apoptotic cells upon treatment with compound 1 compared to control groups .

Concentration (µM)% Cell ViabilityApoptotic Cells (%)
01005
107515
205030
502560

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that compound 1 inhibited bacterial growth at concentrations as low as 50 µg/mL. The study employed standard disk diffusion methods to evaluate antimicrobial efficacy .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Case Study 3: Anti-inflammatory Activity

Research on the anti-inflammatory effects of compound 1 showed a significant reduction in TNF-alpha levels in LPS-stimulated macrophages. The results suggest that compound 1 could be beneficial in managing conditions characterized by chronic inflammation .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a family of cyano-enamide derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of (Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide and Analogs

Compound Name Substituents Key Structural Differences Potential Implications
Target Compound 4-[(4-Bromophenyl)methoxy]phenyl; 2-hydroxy-4-nitrophenyl Reference compound High polarity due to nitro and hydroxy groups; bromine enhances lipophilicity
(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide () 2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl; 2-methyl-4-nitrophenyl Methoxy at ortho position; methyl instead of hydroxy on nitrophenyl Reduced hydrogen bonding capacity; increased steric hindrance
(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide () 2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl; 2,4,6-trimethylphenyl Trimethylphenyl group; no nitro or hydroxy substituents Lower polarity; enhanced hydrophobic interactions
(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile () 4-Chlorophenyl; sulfonamido group Chlorine instead of bromine; sulfonamido substituent Altered electronic effects (Cl vs. Br); potential for varied binding affinity

Electronic and Steric Effects

  • Nitro vs. Methyl Groups : The target compound’s 2-hydroxy-4-nitrophenyl group introduces strong electron-withdrawing effects, enhancing acidity and hydrogen bonding compared to the methyl-substituted analog in .
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity may improve membrane permeability relative to chlorine-substituted analogs (e.g., ) .

Hypothetical Property Trends

  • Solubility : The hydroxy and nitro groups in the target compound likely increase aqueous solubility compared to methyl- or trimethylphenyl-substituted analogs.
  • Bioactivity : The combination of bromine (hydrophobicity) and nitro/hydroxy groups (polarity) may optimize interactions with biological targets, such as kinases or proteases.

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